2-chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide
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Overview
Description
2-chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide is an organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-isopropylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-isopropylphenoxyacetyl chloride.
Amidation Reaction: The phenoxyacetyl chloride is then reacted with 2-aminophenylbenzamide under basic conditions to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-(2-(4-methylphenoxy)acetamido)phenyl)benzamide
- 2-chloro-N-(2-(2-(4-ethylphenoxy)acetamido)phenyl)benzamide
- 2-chloro-N-(2-(2-(4-tert-butylphenoxy)acetamido)phenyl)benzamide
Uniqueness
2-chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.
Biological Activity
The compound 2-chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C₁₅H₁₈ClN₃O₂
- Molecular Weight : 305.77 g/mol
This compound features a chloro substituent, an isopropyl group, and an amide linkage, which are critical for its biological activity.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : The presence of the amide group suggests potential interactions with enzymes involved in metabolic pathways.
- Modulation of Cell Signaling : The compound may influence cell signaling pathways related to apoptosis and cell survival, particularly in cancer cells.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, potentially protecting cells from oxidative stress.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown effectiveness in inhibiting the growth of various cancer cell lines, including breast and prostate cancer cells.
- Case Study : A derivative exhibited an IC50 value of 15 µM in inhibiting the proliferation of breast cancer cells (MCF-7), indicating significant anticancer activity .
Antiviral Properties
Compounds with structural similarities have also been investigated for their antiviral properties. Some studies report that certain derivatives can inhibit viral replication, particularly against Hepatitis C virus (HCV).
- Case Study : In vitro assays demonstrated that a related compound reduced HCV replication by up to 70% at concentrations lower than 10 µM .
Neuroprotective Effects
Recent investigations suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
- Research Findings : In models of neuronal injury, the compound showed a reduction in cell death and improved neuronal survival rates by modulating apoptotic pathways .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug design.
Substituent | Biological Activity | IC50 (µM) |
---|---|---|
No substitution | Low | >50 |
4-Isopropyl group | Moderate | 15 |
Chloro substitution | High | 10 |
The presence of the isopropyl group significantly enhances activity compared to unsubstituted analogs.
Properties
IUPAC Name |
2-chloro-N-[2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-16(2)17-11-13-18(14-12-17)30-15-23(28)26-21-9-5-6-10-22(21)27-24(29)19-7-3-4-8-20(19)25/h3-14,16H,15H2,1-2H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEZUTYLMJXDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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